

Role of secondary and tertiary amines in nitrosamine formation

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An In-depth Technical Guide on the Role of Secondary and Tertiary Amines in **Nitrosamine** Formation

Introduction

N-nitrosamines are a class of chemical compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] The discovery of these impurities in various drug products has led to widespread recalls and intensified regulatory scrutiny. Nitrosamines can form during the synthesis, formulation, or storage of drug products when a nitrosatable amine precursor reacts with a nitrosating agent.
[1] Understanding the distinct roles and reaction mechanisms of different amine precursors—specifically secondary and tertiary amines—is fundamental for researchers, scientists, and drug development professionals to perform accurate risk assessments and implement effective mitigation strategies. This guide provides a detailed examination of the chemical pathways, kinetics, influencing factors, and analytical methodologies related to nitrosamine formation from secondary and tertiary amines.

Core Chemical Principles of Nitrosamine Formation

The formation of N-nitrosamines requires three fundamental components:

- A nitrosatable amine (secondary or tertiary).[2]
- A nitrosating agent.[2]



• Conditions conducive to the reaction, such as an acidic environment.[2][3]

The most common nitrosating agent in pharmaceutical contexts is nitrous acid (HNO₂), which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[4] The nitrous acid is then protonated and loses water to form the highly reactive nitrosonium ion (NO⁺), which acts as the primary electrophile in the nitrosation reaction.[5] Other nitrosating agents can include dinitrogen trioxide (N₂O₃) and nitrosyl halides.[6][7]

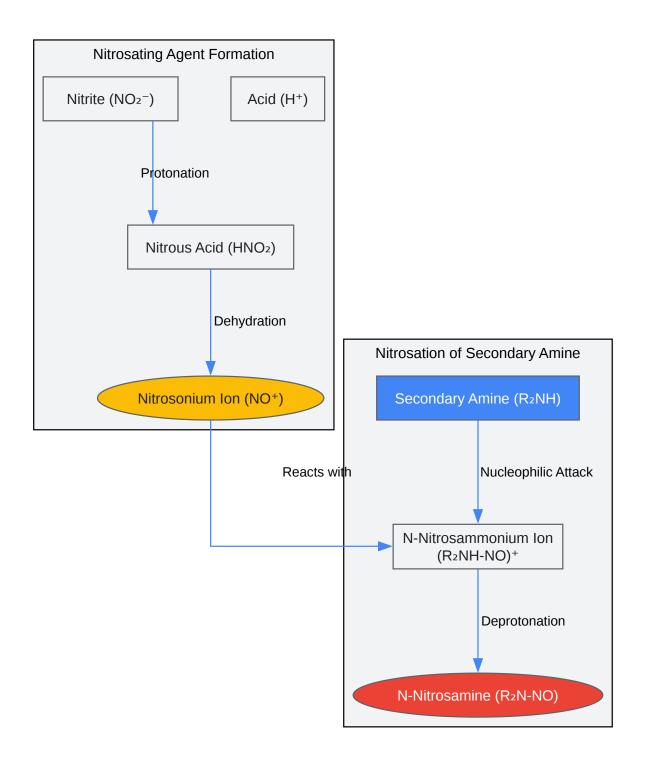
The Role of Secondary Amines

Secondary amines are the most reactive precursors for N-**nitrosamine** formation.[8] Their direct reaction with a nitrosating agent is a well-established and relatively rapid pathway.

Mechanism of Nitrosation

The reaction proceeds via a direct nucleophilic attack by the lone pair of electrons on the nitrogen atom of the secondary amine (R₂NH) on the electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺).[5] This forms an unstable N-nitrosammonium ion intermediate, which is then deprotonated, typically by a water molecule, to yield a stable N-**nitrosamine** (R₂N-NO).[5] Because the resulting **nitrosamine** lacks a proton on the nitrogen atom, it does not undergo further reactions like tautomerism, rendering it stable under typical conditions.[5]





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Figure 1. Mechanism of N-nitrosamine formation from a secondary amine.



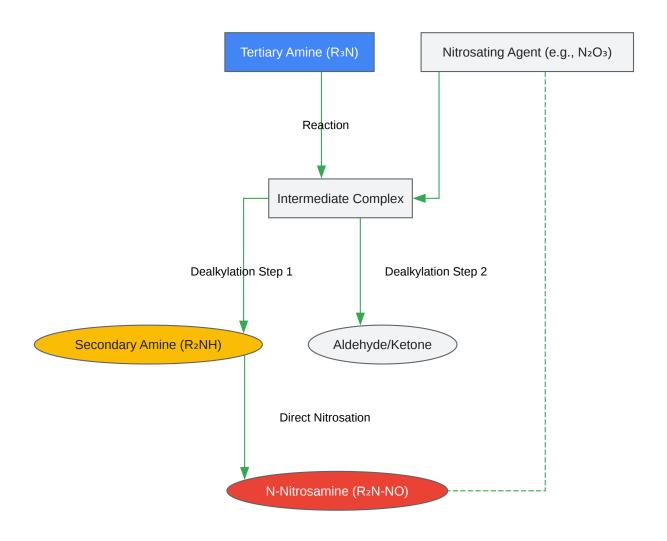
The Role of Tertiary Amines

Tertiary amines can also serve as precursors to N-**nitrosamine**s, although the reaction mechanism is more complex and generally much slower than that of secondary amines.[4][9] The primary pathway involves a dealkylative nitrosation process.

Mechanism of Dealkylative Nitrosation

In this mechanism, the tertiary amine reacts with a nitrosating agent (like N₂O₃), leading to the cleavage of an alkyl group.[4][10] This process generates an iminium ion intermediate and ultimately a secondary amine.[4] This newly formed secondary amine can then readily react with another nitrosating agent molecule via the direct pathway described previously to form a stable N-nitrosamine.[8] Because this pathway requires an initial, often rate-limiting, dealkylation step, the overall rate of nitrosamine formation from tertiary amines is significantly lower than from corresponding secondary amines.[9] For example, the rate of N-nitrosodibutylamine formation from tributylamine (a tertiary amine) was found to be two orders of magnitude lower than from di-n-butylamine (a secondary amine) under similar conditions.[9]





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Figure 2. Dealkylative nitrosation pathway for tertiary amines.

Factors Influencing Nitrosamine Formation

Several environmental and chemical factors critically influence the rate and extent of **nitrosamine** formation.

• pH: The reaction is highly pH-dependent. Acidic conditions are required to form the active nitrosating agent, nitrous acid.[3] The optimal pH for the nitrosation of most secondary and



tertiary amines is typically in the range of 2.5 to 3.4.[10] At very low pH, the reaction rate can decrease because the amine precursor becomes protonated, reducing the nucleophilicity of its nitrogen atom.[8]

- Temperature: Higher temperatures generally accelerate the rate of **nitrosamine** formation.[3] This is a critical consideration during drug manufacturing processes involving heat (e.g., drying) and during long-term storage.[3]
- Amine Basicity and Structure: The reactivity of an amine is influenced by its structural characteristics.[11] Less basic amines are generally more prone to forming N-nitrosamines.
 [2] Steric hindrance around the nitrogen atom can also reduce the reaction rate.
- Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction.
 - Catalysts: Anions like thiocyanate can be effective catalysts.[12] Notably, certain carbonyl compounds, especially formaldehyde, can significantly enhance **nitrosamine** formation by reacting with secondary amines to form highly reactive iminium ion intermediates.[13][14]
 - Inhibitors: Compounds that can scavenge nitrosating agents, such as ascorbic acid
 (Vitamin C) and phenols, act as inhibitors by reacting with nitrous acid more rapidly than the amine precursors do.[12]

Quantitative Data on Nitrosamine Formation

The propensity for an amine to form a **nitrosamine** varies significantly based on its class (secondary vs. tertiary) and structure. The following tables summarize key quantitative findings from the literature.

Table 1: Comparative Reactivity of Secondary vs. Tertiary Amines



Amine Class	Precursor Example	Product	Relative Rate of Formation	Reference
Secondary Amine	Di-n-butylamine	N- nitrosodibutylami ne (NDBA)	Baseline (High)	[9][15]
Tertiary Amine	Tributylamine	N- nitrosodibutylami ne (NDBA)	~100x slower than Di-n- butylamine	[9][15]

Table 2: Catalytic Effect of Formaldehyde on **Nitrosamine** Formation Rates from Secondary Amines

Conditions: pH 7, 10 mM secondary amine, 50 mM nitrite. Rates are presented to show the relative enhancement.



Secondary Amine Precursor	Nitrosamine Product	Formation Rate (without Formaldehy de) (µM min ⁻¹)	Formation Rate (with 10 mM Formaldehy de) (µM min ⁻¹)	Enhanceme nt Factor	Reference
Dimethylamin e (DMA)	NDMA	3.09 x 10 ⁻³	0.16	~52x	[13]
Diethylamine (DEA)	NDEA	1.62 x 10 ⁻⁴	0.0246	~152x	[13]
N- methylethano lamine (NMEA)	NMEA	6.41 x 10 ⁻⁴	0.043	~67x	[13]
Pyrrolidine (PYR)	NPYR	3.69 x 10 ⁻⁴	0.0018	~5x	[13]
Morpholine (MOR)	NMOR	0.17	0.44	~2.6x	[13]

Experimental Protocols for Nitrosamine Analysis

Robust analytical methods are essential for the detection and quantification of trace-level **nitrosamine** impurities in pharmaceutical products.[16] The most widely used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and selectivity.[17][18]

General Experimental Workflow

A typical analytical workflow involves sample preparation to extract and concentrate the **nitrosamine**s from the complex drug matrix, followed by chromatographic separation and detection by mass spectrometry.





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Figure 3. General experimental workflow for **nitrosamine** analysis.

Detailed Methodology: LC-MS/MS Protocol Example

This protocol is a representative example for the quantification of **nitrosamine**s in a drug product. Method parameters must be optimized and validated for each specific drug matrix and target analyte.

- Standard and Sample Preparation:
 - Standard Stock Solution: Prepare a mixed stock solution of target nitrosamine standards (e.g., NDMA, NDEA) in a suitable solvent like methanol.
 - Calibration Standards: Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).[19]
 - Internal Standard (IS): Use a stable isotope-labeled version of a nitrosamine (e.g., NDMA-d6) to correct for matrix effects and variations in instrument response.
 - Sample Preparation: Accurately weigh a portion of the drug substance or powdered tablets. Extract the **nitrosamine**s using an appropriate solvent (e.g., methanol, dichloromethane). The extraction may be aided by sonication or vortexing. Spike the sample with the internal standard. Centrifuge the mixture and filter the supernatant through a 0.22 μm syringe filter before analysis.[20]
- Liquid Chromatography (LC) Conditions:
 - System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[17]



- o Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile),
 often with a small amount of an additive like formic acid to improve peak shape.[19]
- Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[20] In MRM, a specific precursor ion for each **nitrosamine** is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
 - MRM Transitions (Example):
 - NDMA: Precursor ion m/z 75.1 → Product ion m/z 43.1
 - NDEA: Precursor ion m/z 103.1 → Product ion m/z 43.1, 75.1
- Data Analysis and Quantification:
 - A calibration curve is generated by plotting the peak area ratio (analyte/internal standard)
 against the concentration of the calibration standards.
 - The concentration of the **nitrosamine** in the sample is determined by interpolating its peak area ratio from the calibration curve.
 - The method's limit of detection (LOD) and limit of quantification (LOQ) must be established to ensure it is sensitive enough to meet regulatory requirements.[19]

Conclusion



Secondary and tertiary amines are key precursors in the formation of carcinogenic N-nitrosamine impurities in pharmaceutical products. Secondary amines represent the most direct and rapid route, reacting readily with nitrosating agents under acidic conditions. Tertiary amines react via a slower, more complex dealkylative pathway. The risk of nitrosamine formation is a multifaceted issue governed by pH, temperature, precursor structure, and the presence of catalysts or inhibitors. For drug development professionals, a thorough understanding of these distinct chemical pathways is critical for identifying potential risks in manufacturing processes and formulations. The implementation of highly sensitive and specific analytical methods, such as LC-MS/MS, is paramount for the accurate quantification of these impurities, ensuring that control strategies are effective and that final drug products are safe for patients.

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